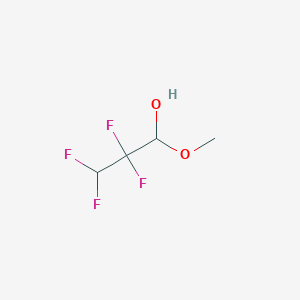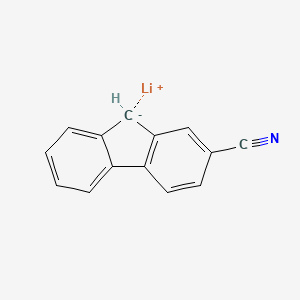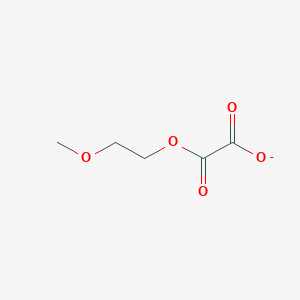
(2-Methoxyethoxy)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethoxy)(oxo)acetate is an organic compound with the molecular formula C5H7O5 It is known for its unique structure, which includes a methoxyethoxy group and an oxoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethoxy)(oxo)acetate typically involves the esterification of ethanedioic acid with 2-methoxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Ethanedioic acid+2-Methoxyethanol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethoxy)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-methoxyethanol.
Oxidation: The compound can be oxidized to form higher oxidation state products, depending on the reagents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming a secondary alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-methoxyethanol.
Oxidation: Higher oxidation state products, potentially including carboxylic acids.
Reduction: Secondary alcohols.
Scientific Research Applications
(2-Methoxyethoxy)(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Methoxyethoxy)(oxo)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methoxyethoxy and oxo groups, which can participate in hydrogen bonding and other intermolecular interactions.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: Similar in structure but lacks the additional ethoxy group.
2-Methoxyethanol: Contains the methoxyethoxy group but does not have the oxoacetate functionality.
Ethyl oxoacetate: Similar ester functionality but with different alkyl groups.
Uniqueness
(2-Methoxyethoxy)(oxo)acetate is unique due to its combination of methoxyethoxy and oxoacetate groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
83326-10-7 |
|---|---|
Molecular Formula |
C5H7O5- |
Molecular Weight |
147.11 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-2-oxoacetate |
InChI |
InChI=1S/C5H8O5/c1-9-2-3-10-5(8)4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
InChI Key |
DFPXVGAGOZFOLQ-UHFFFAOYSA-M |
Canonical SMILES |
COCCOC(=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
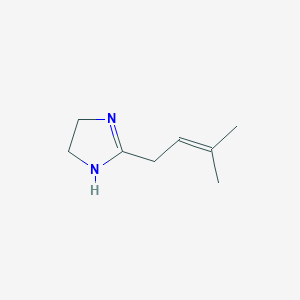
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

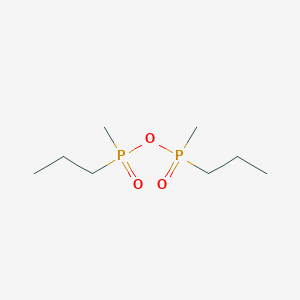

![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
